molecular formula C11H9BN2O5 B13672416 2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B13672416
M. Wt: 260.01 g/mol
InChI Key: PPWCUMWOEMKSLX-UHFFFAOYSA-N
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Description

2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound that features a boron atom attached to a phenyl ring, which is further connected to a pyridazine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the boron atom makes it a valuable building block in organic synthesis, particularly in reactions involving boronic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The starting material, 4-bromophenylboronic acid, is synthesized through the bromination of phenylboronic acid.

    Cyclization: The boronic acid intermediate undergoes cyclization with hydrazine to form the pyridazine ring.

    Oxidation: The resulting compound is then oxidized to introduce the keto group at the 3-position of the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with molecular targets through its boronic acid moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.

Comparison with Similar Compounds

Similar Compounds

    4-Boronophenylalanine: Used in BNCT and has a similar boronic acid moiety.

    2-(4-Boronophenyl)quinoline-4-carboxylic acid: Used as a fluorescent probe for catecholamines.

    Biphenyl-4,4’-diboronic acid: Employed in the synthesis of cycloparaphenylenes and organic thin-film transistors.

Uniqueness

2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its combination of a boronic acid moiety with a pyridazine ring, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential use in BNCT highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C11H9BN2O5

Molecular Weight

260.01 g/mol

IUPAC Name

2-(4-boronophenyl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C11H9BN2O5/c15-10-9(11(16)17)5-6-13-14(10)8-3-1-7(2-4-8)12(18)19/h1-6,18-19H,(H,16,17)

InChI Key

PPWCUMWOEMKSLX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2C(=O)C(=CC=N2)C(=O)O)(O)O

Origin of Product

United States

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